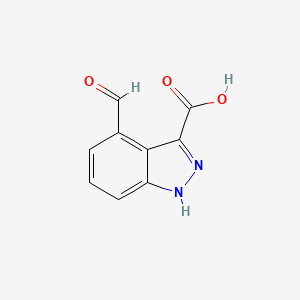

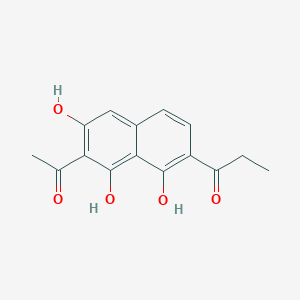

4-Formyl-1H-indazole-3-carboxylic acid

Overview

Description

4-Formyl-1H-indazole-3-carboxylic acid is an important molecule in the field of organic chemistry, particularly relevant for its applications in the synthesis of various compounds and as an intermediate in drug development.

Synthesis Analysis

Synthesis of compounds related to this compound often involves complex chemical reactions. For example, Ferrini et al. (2015) discuss the ruthenium-catalyzed synthesis of triazole-based scaffolds, highlighting the complexity and precision required in such processes (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific arrangements of atoms and bonds. Pokhodylo et al. (2022) synthesized a variant of triazole and conducted single-crystal X-ray diffraction analysis to determine its molecular structure, demonstrating the intricacies involved in such analysis (Pokhodylo et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving this compound and its derivatives can be complex. Bunev et al. (2013) explored the cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones as a route for the synthesis of azolyl-substituted 1H-1,2,4-triazoles, showcasing the diversity of chemical reactions these compounds undergo (Bunev et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in various environments. Hu Yong-zhou (2008) studied the crystal structure of a related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing insights into its physical properties (Hu Yong-zhou, 2008).

Chemical Properties Analysis

Chemical properties, like reactivity and stability, define how these compounds interact with other chemicals. Teixeira et al. (2006) synthesized and characterized a series of indazoles, providing valuable information on their chemical properties and interactions (Teixeira et al., 2006).

Scientific Research Applications

Chemodivergent Functionalization

4-Formyl-1H-indazole-3-carboxylic acid has been applied in the chemodivergent C-3 functionalization of 2H-indazoles, enabling the creation of formylated indazoles and carboxylic acid esters of indazole derivatives. This metal-free approach uses carboxylic acid and DMSO, indicating a radical pathway mechanism. The process results in moderate to excellent yields, demonstrating its efficiency and versatility in chemical synthesis (Bhattacharjee et al., 2021).

Antineoplastic Properties

Lonidamine, derived from the indazole-3-carboxylic acid structure, exhibits notable antineoplastic properties. It acts by targeting mitochondria and glucose metabolism, significantly impacting cell growth and metabolic processes in cancer cell lines. Studies have revealed its potential against tumors, including head, neck, and breast cancers, primarily due to its inhibitory effects on mitochondrial electron transport and hexokinase activity. Moreover, lonidamine’s capacity to modify glycoconjugates and receptor distribution further contributes to its reversible effects on cell growth, making it a subject of interest in oncological research (Fuchs, 2008).

Crystal Structure Analysis

The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been examined, revealing its triclinic, space group P-1 classification with specified unit cell parameters. This study provides insights into the molecular arrangement and stability of the compound, highlighting its relatively small particle size and crystalline polymorph nature. These characteristics are believed to enhance the bioactivity and therapeutic activity of the compound, offering valuable information for its application in scientific research (Hu Yong-zhou, 2008).

Synthesis of Indazole Derivatives

Efforts in synthesizing indazole derivatives, like 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives, from indazole-3-carboxylic acid methyl ester have been documented. These compounds have undergone spectral data characterization and evaluation for anti-inflammatory and analgesic activities. This synthesis pathway expands the scope of medicinal chemistry applications for indazole derivatives (Reddy et al., 2015).

Safety and Hazards

The safety information for 4-Formyl-1H-indazole-3-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Indazole derivatives, such as 4-Formyl-1H-indazole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds are biologically active and have been used in the treatment of various disorders .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indazole derivatives can affect various biochemical pathways. For example, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on its specific targets.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it targets viral proteins, it could inhibit viral replication .

properties

IUPAC Name |

4-formyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-5-2-1-3-6-7(5)8(9(13)14)11-10-6/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXPLHNPOMKHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646450 | |

| Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-90-4 | |

| Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

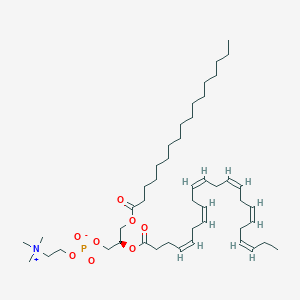

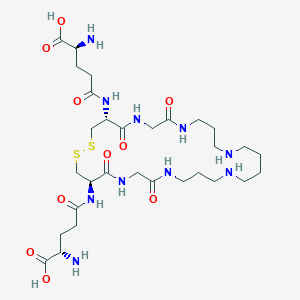

![3-[[1-[1-(methylthio)propan-2-yl]-4-piperidinyl]oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1265188.png)

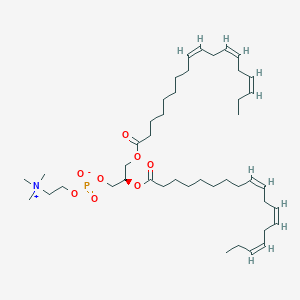

![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)

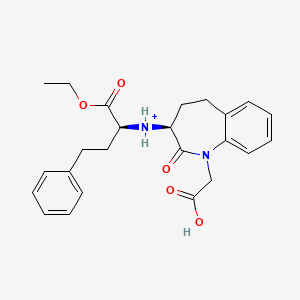

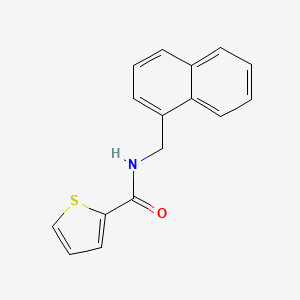

![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)